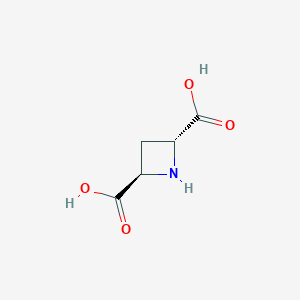

Azetidine-2,4-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-azetidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIGOFRIJJUAW-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925846 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127310-57-0 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the chemical properties of Azetidine-2,4-dicarboxylic acid

An In-depth Technical Guide to the Chemical Properties of Azetidine-2,4-dicarboxylic Acid

Introduction

This compound (A-2,4-DA) is a compelling, non-proteinogenic amino acid analogue that has garnered significant interest within the scientific community. Its structure is defined by a saturated four-membered nitrogen-containing heterocycle—the azetidine ring—substituted with two carboxylic acid groups. This arrangement imparts a high degree of conformational rigidity, making it an invaluable scaffold in medicinal chemistry and a precise tool for probing biological systems.[1][2] The inherent ring strain of the azetidine core, combined with the stereochemical possibilities arising from its two chiral centers, results in a unique chemical profile that is both stable enough for practical handling and reactive enough for targeted chemical transformations.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties of this compound. We will delve into its molecular structure, physicochemical characteristics, spectroscopic signature, and chemical reactivity. Furthermore, we will explore its synthesis and its proven applications as a modulator of neuronal receptors, highlighting its significance in the development of novel therapeutics.[5][6]

Part 1: Molecular Structure and Physicochemical Properties

Structure and Stereochemistry

The molecular formula of this compound is C₅H₇NO₄.[7] The presence of two stereocenters at the C2 and C4 positions gives rise to distinct diastereomers: cis and trans. Each of these diastereomers can exist as a pair of enantiomers. The trans isomers, for instance, have been synthesized as an enantiomeric pair and are of particular neurobiological interest.[5]

The four-membered azetidine ring is not planar; it adopts a puckered conformation to alleviate torsional strain.[8] This puckering, combined with the fixed relative orientations of the two carboxyl groups, creates a rigid three-dimensional structure. This pre-defined spatial arrangement is a critical feature for its role as a bioisostere or a constrained analogue of endogenous ligands like glutamate, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1][2]

Physicochemical Data Summary

This compound is a colorless crystalline solid at room temperature.[7] Its two carboxylic acid groups dominate its physical properties, particularly its solubility. These polar groups readily participate in hydrogen bonding with water molecules, rendering the compound water-soluble.[7]

The causality behind its solubility profile is multi-faceted. The solubility is significantly influenced by the pH of the solution; at low pH, the carboxylic acid groups are protonated and less soluble, whereas at higher pH, they deprotonate to form carboxylates, increasing aqueous solubility. Temperature also plays a role, with solubility generally increasing at higher temperatures.[7] These characteristics are crucial for its handling in biochemical assays and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₄ | [7] |

| Molecular Weight | 158.12 g/mol | [7] |

| Appearance | Colorless crystalline solid | [7] |

| Melting Point | 141.00 °C | [7] |

| Solubility | Soluble in water | [7] |

Part 2: Spectroscopic and Analytical Characterization

Elucidation of the structure and confirmation of purity for A-2,4-DA and its derivatives rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are expected to show distinct signals for the protons on the azetidine ring. Due to the ring's puckered nature and the presence of substituents, the methylene protons are often diastereotopic, appearing as complex multiplets. The protons at the C2 and C4 positions will have chemical shifts influenced by the adjacent carboxylic acid and nitrogen atoms. ¹³C NMR will show characteristic peaks for the two carboxylic carbons and the three carbons of the azetidine ring. Advanced techniques like ¹H-¹⁵N HMBC can be invaluable for definitively assigning the pKa of the azetidine nitrogen in N-substituted analogues, which is a critical parameter for stability.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (158.12 g/mol ). High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid groups (typically ~2500-3300 cm⁻¹), a sharp, strong absorption for the C=O stretch (~1700-1725 cm⁻¹), and an N-H stretching band for the secondary amine (~3300-3500 cm⁻¹).

Part 3: Chemical Reactivity and Synthetic Utility

The chemical behavior of A-2,4-DA is dictated by the interplay between its strained four-membered ring and its two functional groups.

Reactivity of the Azetidine Ring

The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[3] This strain energy makes the ring more susceptible to cleavage than its five-membered counterpart, pyrrolidine, yet it is considerably more stable and easier to handle than the highly reactive three-membered aziridine ring.[3][4]

This "tunable" reactivity is a cornerstone of its utility. The ring is generally stable but can be opened under specific conditions, often involving acid catalysis. The mechanism typically involves protonation of the ring nitrogen, which further weakens the C-N bonds and makes the ring an excellent electrophile for intramolecular or intermolecular nucleophilic attack.[9][10] Understanding this reactivity is critical, as undesired ring-opening can be a decomposition pathway. For instance, studies on related N-aryl azetidines have shown that a low pKa of the azetidine nitrogen enhances stability by preventing the initial protonation step required for decomposition.[10]

Reactivity of Functional Groups

The carboxylic acid and secondary amine moieties offer versatile handles for chemical modification:

-

Carboxylic Acids: These groups can undergo standard transformations. They can be converted to esters (e.g., dibenzyl or dimethyl esters) for protection or to modulate solubility, or they can be coupled with amines to form amides.[5][11] Strong reducing agents like lithium aluminium hydride (LiAlH₄) can reduce both carboxylic acids to the corresponding diol, providing another route to functionalized derivatives.[5]

-

Ring Nitrogen: The secondary amine is nucleophilic and can be readily N-alkylated or N-acylated. For example, N-formylation has been reported as a step in the synthesis of related chiral auxiliaries.[5] The basicity of this nitrogen is a key property influencing both its reactivity and the stability of the entire molecule.[8][10]

Synthetic Protocol: Synthesis of Optically Active trans-Azetidine-2,4-dicarboxylic Acid

The following protocol is based on the facile synthesis reported by Hoshino et al.[5] This method utilizes (S)-1-phenylethylamine as both a nitrogen source and a chiral auxiliary to achieve stereocontrol.

Step 1: Azetidine Ring Formation

-

Combine dimethyl 2,4-dibromopentanedioate (1 equivalent) and (S)-1-phenylethylamine (2 equivalents) in a mixture of toluene and aqueous potassium carbonate.

-

Heat the reaction mixture to induce cyclization. This step proceeds via nucleophilic substitution, where the amine displaces the two bromide leaving groups to form the azetidine ring.

-

After the reaction is complete, perform an aqueous workup and purify the product by chromatography to separate the diastereoisomeric mixture of the resulting N-(1-phenylethyl)-azetidine-2,4-dicarboxylate diesters.

Step 2: Deprotection to Yield the Final Product

-

Dissolve the desired stereoisomer of the protected azetidine (e.g., the (2R,4R)-diester) in a suitable solvent like methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation (H₂ gas). This single step achieves two transformations: hydrogenolysis of the N-(1-phenylethyl) group and saponification of the methyl esters to yield the dicarboxylic acid.

-

Filter the catalyst and concentrate the solution to obtain the target enantiomerically pure trans-Azetidine-2,4-dicarboxylic acid.

Part 4: Applications in Medicinal Chemistry and Drug Development

The azetidine scaffold is a privileged motif in modern drug discovery, found in several FDA-approved drugs where it enhances metabolic stability, solubility, and receptor selectivity.[1] A-2,4-DA, as a specific example, is a powerful tool for neuroscience research due to its structural similarity to the excitatory neurotransmitter glutamate.

Modulation of Glutamate Receptors

The rigid structure of A-2,4-DA makes it an excellent candidate for probing the conformationally specific binding pockets of glutamate receptors. Research has shown that (+/-)-trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is a potent agonist at neuronal metabotropic glutamate receptors (mGluRs).[6][12]

Specifically, t-ADA was found to stimulate the formation of inositol phosphates (IP), a downstream signaling event of mGluR activation.[6] Interestingly, when tested on cells expressing only the mGluR1 subtype, t-ADA did not stimulate IP hydrolysis, unlike the known agonist ACPD. This crucial finding suggests that t-ADA acts on a subtype of metabotropic receptor different from mGluR1, establishing it as a valuable pharmacological tool for differentiating the function and signaling pathways of various mGluR subtypes.[6][12] Its parent structure has also been noted for its potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[5]

Workflow for Pharmacological Characterization

The development and evaluation of A-2,4-DA and its analogues as receptor modulators follow a logical, multi-step workflow. This process ensures a thorough characterization from initial synthesis to final biological validation, as exemplified by studies on related azetidine dicarboxylic acids.[13][14]

Conclusion

This compound is a molecule with a rich and multifaceted chemical personality. Its properties are defined by a delicate balance of stability and reactivity conferred by its strained ring system, while its dicarboxylic acid functionalities provide handles for synthetic manipulation and are key to its physicochemical properties. The conformational rigidity of the scaffold makes it an exemplary building block for creating structurally precise molecules in drug discovery. Its demonstrated activity as a selective agonist of metabotropic glutamate receptors underscores its potential both as a pharmacological research tool and as a starting point for the design of novel therapeutics for neurological disorders. Future research will undoubtedly continue to uncover new synthetic routes and applications for this versatile and powerful chemical entity.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- This compound - Solubility of Things. Solubility of Things.

- Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. RSC Publishing.

- Azetidine-2-carboxylic acid - Wikipedia. Wikipedia.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. PubMed.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

- Synthesis of cis this compound. PrepChem.com.

- Azetidines in medicinal chemistry: emerging applic

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.

- Azetidine: Basicity and Prepar

- Trans-azetidine-2, 4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport.

- Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids

- Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids

- Azetidines. Enamine.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Azetidine-2,4-dicarboxylic Acid: A Synthetic Probe for Neuroscience

An In-depth Technical Guide on the Synthesis, Characterization, and Application of a Conformationally Restricted Glutamate Analogue

Abstract

Azetidine-2,4-dicarboxylic acid stands as a significant synthetic tool in the field of neuroscience. Unlike its naturally occurring counterpart, azetidine-2-carboxylic acid, this dicarboxylic analogue is not found in nature and owes its existence to targeted chemical synthesis. Its rigid, four-membered ring structure provides a unique scaffold that mimics the neurotransmitter glutamate, allowing for the specific probing of excitatory amino acid receptors. This guide provides a comprehensive overview of the stereoselective synthesis of trans-azetidine-2,4-dicarboxylic acid, its physicochemical characterization, and its pivotal role as a selective agonist at metabotropic glutamate receptors (mGluRs). This document is intended for researchers and drug development professionals engaged in neuropharmacology and medicinal chemistry.

Introduction: A Tale of Two Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of significant interest in medicinal chemistry. It is crucial, however, to distinguish between two prominent members of this family: the naturally occurring toxin and the synthetic research tool.

-

Azetidine-2-carboxylic Acid: This mono-carboxylic acid is a non-proteinogenic amino acid found in plants such as lily-of-the-valley (Convallaria majalis) and beets (Beta vulgaris).[1][2] Its structural similarity to proline leads to its misincorporation during protein synthesis, causing protein misfolding, toxicity, and teratogenic effects.[2]

-

This compound: The subject of this guide, this dicarboxylic acid analogue, is a synthetic compound. Research has confirmed that trans-azetidine-2,4-dicarboxylic acid is not found in nature.[3] Its significance arises not from toxicity, but from its value as a conformationally restricted analogue of glutamate, the primary excitatory neurotransmitter in the central nervous system. This structural rigidity makes it an invaluable tool for dissecting the function of specific glutamate receptor subtypes.

This guide will focus exclusively on the synthesis and application of the synthetic this compound, a molecule born from chemical design for a specific neuropharmacological purpose.

Rationale for Synthesis: Probing the Glutamate Receptor

The development of this compound was driven by a need for precise chemical probes to study excitatory amino acid receptors, particularly the metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors. These receptors are implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegenerative diseases.

Glutamate is a highly flexible molecule. The rationale behind synthesizing rigid analogues like this compound is to "lock" the pharmacophore in a specific conformation. This conformational restriction can lead to enhanced selectivity for a particular receptor subtype. Indeed, (+/-)-trans-azetidine-2,4-dicarboxylic acid (t-ADA) has been identified as a potent agonist at neuronal mGluRs, exhibiting a pharmacological profile distinct from other standard agonists.[4] This allows researchers to activate specific receptor populations and thus differentiate their physiological roles.[4]

Chemical Synthesis and Isolation

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following sections detail a proven methodology for preparing enantiomeric pairs of the trans isomer.

Stereoselective Synthesis of trans-Azetidine-2,4-dicarboxylic Acid Diester

A facile synthesis for an enantiomeric pair of trans-azetidine-2,4-dicarboxylic acids has been developed, utilizing a chiral auxiliary to direct the stereochemistry.[3] The key steps involve the cyclization of a dibrominated precursor with a chiral amine.

Experimental Protocol:

-

Reaction Setup: A mixture of dimethyl 2,4-dibromopentanedioate (1 equivalent) and (S)-1-phenylethylamine (as both a chiral auxiliary and nitrogen donor) is prepared in a solvent system of toluene and aqueous potassium carbonate.

-

Cyclization: The mixture is heated to induce a diastereoselective cyclization, forming the N-(S)-1-phenylethyl-substituted azetidine-2,4-dicarboxylate diester. This reaction yields a diastereoisomeric mixture of the azetidine derivative.

-

Separation: The resulting diastereomers (e.g., (2S, 4S) and (2R, 4R) based on the azetidine ring) are separated using standard chromatographic techniques, such as column chromatography on silica gel.

-

Configuration Assignment: The absolute configuration of the separated isomers can be unequivocally determined using X-ray crystallography.[3]

Deprotection and Isolation of the Final Product

Once the desired stereoisomer of the protected azetidine diester is isolated, the final product is obtained through a deprotection sequence. For N-benzyl protected versions, this is typically achieved by catalytic hydrogenation.[5]

Experimental Protocol:

-

Hydrogenolysis: The isolated N-benzyl-azetidine-2,4-dicarboxylic acid dibenzyl ester (1 equivalent) is dissolved in methanol.

-

Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC). This step cleaves the N-benzyl and benzyl ester protecting groups.

-

Isolation: The reaction mixture is filtered through Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the final, stereochemically pure cis- or trans-azetidine-2,4-dicarboxylic acid.[5]

Figure 1. General workflow for the stereoselective synthesis and isolation of trans-Azetidine-2,4-dicarboxylic acid.

Physicochemical and Spectroscopic Characterization

This compound is a colorless crystalline solid. Its two carboxylic acid groups render it soluble in water.[6] Proper characterization is essential to confirm the structure and stereochemistry of the synthesized material.

| Property | Data |

| Molecular Formula | C₅H₇NO₄ |

| Molecular Weight | 145.11 g/mol |

| Appearance | Colorless to slightly yellow crystalline solid |

| Solubility | Soluble in water |

| Stereochemistry | Exists as cis and trans diastereomers, each as a pair of enantiomers |

Table 1. Physicochemical Properties of this compound.

Key analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule and its intermediates.[3]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of chiral molecules, and it has been used to assign the configuration of this compound precursors.[3]

Biological Activity and Applications in Neuroscience

The primary value of this compound lies in its activity as a selective agonist for excitatory amino acid receptors.

Agonist at Metabotropic Glutamate Receptors

trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is a potent agonist of mGluRs.[4] Studies in primary cultures of cerebellar granule neurons have shown that t-ADA stimulates inositol phosphate formation, a hallmark of mGluR1 activation. However, its downstream effects, particularly on receptor down-regulation, differ from the standard agonist 1S,3R-ACPD.[4] This differential activity suggests that t-ADA may act on a specific subtype of metabotropic receptor or induce a unique conformational state, making it a valuable tool for distinguishing the functions of various mGluR subtypes.[4]

Probing NMDA Receptors

While the 2,4-dicarboxylic acid isomer's primary role is at mGluRs, the closely related azetidine-2,3-dicarboxylic acid (ADC) isomers have been synthesized and tested at NMDA receptors.[1][7] For instance, L-trans-ADC was found to be a potent agonist at the NR1/NR2D subtype of the NMDA receptor.[1][7] This highlights the principle that subtle changes in the substitution pattern on the azetidine ring can shift the selectivity between different classes and subtypes of glutamate receptors. This makes the azetidine scaffold a promising starting point for developing subtype-selective NMDA and mGluR modulators for therapeutic applications.

Figure 2. t-ADA acts as a rigid structural mimic of glutamate to activate metabotropic glutamate receptors.

Conclusion

This compound is a prime example of rational drug design, where a molecule is synthesized to answer specific biological questions. Unlike its natural relatives, it is not a product of evolution but of targeted chemical synthesis. Its rigid four-membered ring provides the conformational constraint necessary to act as a selective probe for excitatory amino acid receptors. The stereoselective synthesis provides access to specific isomers, enabling detailed structure-activity relationship studies. As a tool to differentiate the function of metabotropic glutamate receptor subtypes, this compound continues to be a valuable asset for neuropharmacologists and medicinal chemists working to unravel the complexities of excitatory neurotransmission.

References

- Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (n.d.). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. RSC Publishing.

-

Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2008). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 3(12), 1900-1908. Available from: [Link]

-

Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 3(12), 1900–1908. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of cis this compound. Retrieved from [Link]

-

Nicoletti, F., Pellegrini, P., Zadumi, A., Casabona, G., & Moroni, F. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967–970. Available from: [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Cis-azetidine-2,4-dicarboxylic acid. Retrieved from [Link]

- HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. 96(12).

-

PubMed. (n.d.). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. D-AZETIDINE-2-CARBOXYLIC ACID(7729-30-8) 1H NMR spectrum [chemicalbook.com]

- 7. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Enantioselective Synthesis of trans-Azetidine-2,4-dicarboxylic Acid: A Conformationally Restricted Glutamate Analogue

Abstract

Optically active trans-azetidine-2,4-dicarboxylic acid (t-ADA) stands as a molecule of significant interest for researchers in neuropharmacology and medicinal chemistry. Its rigid, four-membered ring structure makes it a valuable tool for probing the complex pharmacology of excitatory amino acid receptors, particularly metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors.[1][2] This guide provides a detailed, in-depth exploration of a field-proven, enantioselective synthesis of t-ADA, grounded in authoritative literature. We will dissect the strategic choices behind the synthetic pathway, offer step-by-step experimental protocols, and present the core data in a clear, accessible format. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this important chiral molecule.

Introduction: The Scientific Imperative for a Rigid Scaffold

The study of glutamate receptors, the primary excitatory neurotransmitter receptors in the central nervous system, is fundamental to understanding synaptic plasticity, learning, and memory. Dysregulation of these receptors is implicated in numerous neurological and psychiatric disorders. Small molecule agonists and antagonists are critical tools for dissecting receptor subtype function. However, the inherent conformational flexibility of the endogenous ligand, L-glutamate, allows it to adopt numerous shapes, leading to potential off-target effects when designing analogous drugs.

trans-Azetidine-2,4-dicarboxylic acid (t-ADA) addresses this challenge by "locking" the glutamate pharmacophore into a specific conformation. This rigidity provides a higher degree of receptor subtype selectivity. Research has shown that t-ADA enantiomers exhibit distinct activities; for instance, the racemic mixture activates neuronal metabotropic receptors, with studies suggesting that the (2S,4S)-enantiomer is a weak agonist at human mGlu2 receptors.[1][2] The ability to synthesize specific, optically pure enantiomers is therefore not merely an academic exercise but a prerequisite for meaningful pharmacological investigation.

This guide focuses on a robust and well-documented strategy for achieving this, based on the work of Hoshino et al., which employs a chiral auxiliary to direct the stereochemistry of the azetidine ring formation.[3]

The Strategic Approach: Chiral Auxiliary-Mediated Cyclization

The core challenge in synthesizing optically active t-ADA lies in controlling the stereochemistry at two chiral centers (C2 and C4) on the azetidine ring. The selected method elegantly solves this by introducing a chiral element early in the synthesis, which then directs the formation of the desired stereoisomers.

The overall synthetic workflow can be visualized as follows:

Caption: High-level workflow for the synthesis of optically active t-ADA.

Causality Behind Experimental Choices

-

Starting Material : Dimethyl 2,4-dibromopentanedioate is an ideal starting material as it possesses electrophilic centers at the 2 and 4 positions, primed for nucleophilic attack to form the four-membered ring.

-

Chiral Auxiliary : The use of optically pure (S)-1-phenylethylamine is the cornerstone of this synthesis.[3] It serves two critical functions:

-

Nitrogen Source : It provides the nitrogen atom for the azetidine heterocycle.

-

Stereochemical Director : The chiral center on the phenylethylamine moiety forces the cyclization to proceed in a diastereoselective manner. This results in a mixture of two diastereomers, which, crucially, have different physical properties (e.g., polarity), allowing them to be separated using standard chromatographic techniques.

-

-

Cyclization Conditions : The reaction is conducted in a biphasic system of toluene and aqueous potassium carbonate. The base (K₂CO₃) is essential for deprotonating the amine, allowing it to act as a nucleophile, and for neutralizing the HBr generated during the intramolecular SN2 reactions that form the ring.

-

Separation and Elaboration : Once the diastereomeric azetidine diesters are separated, the synthesis proceeds on each pure diastereomer independently to yield the corresponding enantiomer of the final product. The phenylethyl group, having served its purpose, is removed by hydrogenolysis. The ester groups are then converted to carboxylic acids in the final steps.

Detailed Experimental Protocols & Data

The following protocols are adapted from the established literature and represent a reliable pathway to the target compound.[3]

Step 1: Synthesis of Dimethyl (2S,4S)- and (2R,4R)-1-[(S)-1-Phenylethyl]azetidine-2,4-dicarboxylate

This initial step involves the crucial cyclization reaction that establishes the azetidine ring and sets the stereochemistry.

Protocol:

-

A mixture of dimethyl 2,4-dibromopentanedioate (1.0 eq), (S)-1-phenylethylamine (1.1 eq), and potassium carbonate (2.5 eq) in a 1:1 mixture of toluene and water is heated at reflux for 24 hours with vigorous stirring.

-

After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude oil, a mixture of diastereomers, is purified by silica gel column chromatography to separate the (2S,4S) and (2R,4R) diastereomers.

Step 2: Reduction of the Diester to the Diol

The ester functionalities are reduced to primary alcohols, which are precursors for the final carboxylic acid groups.

Protocol:

-

To a stirred solution of the separated diester (e.g., the (2S,4S)-isomer, 1.0 eq) in dry diethyl ether at 0 °C, a solution of lithium aluminium hydride (LiAlH₄, 1.5 eq) in diethyl ether is added dropwise.

-

The mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

The mixture is filtered, and the precipitate is washed with dichloromethane. The combined filtrate is concentrated to yield the diol.

Step 3: Deprotection and Final Oxidation to (2S,4S)-Azetidine-2,4-dicarboxylic Acid

The chiral auxiliary is removed, and the primary alcohols are oxidized to the final carboxylic acid functionalities.

Protocol:

-

The diol (1.0 eq) is dissolved in methanol, and Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C, ~20 mol%) is added.

-

The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected azetidine diol.

-

The resulting diol is then oxidized to the dicarboxylic acid using an appropriate oxidizing agent (e.g., Jones oxidation or a two-step oxidation via the dialdehyde).

-

The final product is purified by recrystallization.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall viability of the process. The table below summarizes typical yields reported for the synthesis of the (2S,4S)-enantiomer.

| Step | Product | Typical Yield (%) |

| 1. Cyclization & Separation | Dimethyl (2S,4S)-1-[(S)-1-Phenylethyl]azetidine-2,4-dicarboxylate | ~30-40% |

| 2. Reduction | [(2S,4S)-1-[(S)-1-Phenylethyl]azetidin-2,4-diyl]dimethanol | >95% |

| 3. Hydrogenolysis & Oxidation | (2S,4S)-Azetidine-2,4-dicarboxylic acid | ~60-70% |

| Overall Yield | (from separated diester) | ~55-65% |

Yields are approximate and based on published data. Actual results may vary depending on experimental conditions and scale.

Alternative Synthetic Strategies: A Brief Overview

While the chiral auxiliary approach is well-validated, it is instructive for the research scientist to consider alternative methodologies. Other potential routes to chiral azetidine dicarboxylic acids could involve:

-

Resolution of a Racemic Mixture : Synthesizing racemic t-ADA and then separating the enantiomers using a chiral resolving agent or chiral chromatography. This approach can be effective but may be less efficient as it discards 50% of the material.

-

Asymmetric Catalysis : Employing a chiral catalyst to directly favor the formation of one enantiomer over the other during the ring-forming step. While powerful, developing a bespoke catalytic system for this specific transformation could require significant research and development.

-

Starting from a Chiral Pool : Utilizing a readily available, inexpensive chiral starting material (like an amino acid) and converting it through a series of stereochemically controlled reactions into the target azetidine. For example, derivatives of aspartic acid have been used to synthesize other chiral azetidine-2-carboxylic acids.[4]

The choice of method ultimately depends on factors such as available starting materials, scalability requirements, and the specific expertise of the research group.

Conclusion and Future Outlook

The enantioselective synthesis of trans-azetidine-2,4-dicarboxylic acid is a critical enabling technology for the field of neuropharmacology. The detailed methodology presented here, utilizing a removable chiral auxiliary, provides a reliable and well-understood path to obtaining optically pure enantiomers of this valuable molecular probe. By providing a rigid scaffold, t-ADA and its analogues will continue to be instrumental in elucidating the subtle differences between glutamate receptor subtypes, paving the way for the development of more selective and effective therapeutics for a range of CNS disorders.

References

- Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693-698. (URL not available)

-

Arii, T., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-70. [Link]

-

Johansen, P. A., et al. (1997). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 336(2-3), 287-92. [Link]

-

Hoshino, J., et al. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Sci-Hub. [Link]

-

Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110-8. [Link]

-

Nagasawa, K., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine synthesis. Heterocycles, 96(12), 2125-2131. [Link]

Sources

- 1. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sci-hub.ru [sci-hub.ru]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Stereochemistry of Azetidine-2,4-dicarboxylic Acid Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2,4-dicarboxylic acid (Aze) is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure makes it a valuable scaffold for designing potent and selective ligands for various biological targets. Notably, Aze derivatives have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in central nervous system (CNS) neurotransmission.[1] The incorporation of the azetidine motif into drug candidates can enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2]

However, the therapeutic potential of any Aze-based compound is intrinsically linked to its stereochemistry. This compound possesses two chiral centers, giving rise to a set of distinct stereoisomers. Each isomer can exhibit unique physicochemical properties and profoundly different pharmacological activities. This guide provides a comprehensive exploration of the stereochemical landscape of Aze, detailing the structural nuances of its isomers and the analytical methodologies required for their definitive characterization.

The Stereoisomers of this compound

The presence of two stereogenic centers at the C2 and C4 positions of the azetidine ring means that four distinct stereoisomers of this compound exist. These isomers can be categorized into two pairs of enantiomers, which are diastereomeric to each other.

-

Diastereomers (cis vs. trans): The relative orientation of the two carboxylic acid groups defines the diastereomeric relationship.

-

In the cis isomers, both carboxyl groups are on the same face of the azetidine ring.

-

In the trans isomers, the carboxyl groups are on opposite faces of the ring.

-

-

Enantiomers (R/S Configuration): Each diastereomer exists as a pair of non-superimposable mirror images, known as enantiomers. The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) R/S notation.

-

trans-isomers: (2S, 4S) and (2R, 4R)

-

cis-isomers: (2S, 4R) and (2R, 4S)

-

The precise three-dimensional arrangement of these functional groups is critical, as it dictates how the molecule interacts with chiral biological macromolecules like enzymes and receptors.

Caption: Stereochemical relationships between the isomers of this compound.

Synthesis and Diastereoselective Separation

The synthesis of optically active azetidine-2,4-dicarboxylic acids often involves the use of a chiral auxiliary to control the stereochemical outcome. A common strategy employs (S)-1-phenylethylamine as both a nitrogen donor and a chiral auxiliary in a reaction with dimethyl 2,4-dibromopentanedioate.[1][3][4] This approach typically yields a diastereoisomeric mixture containing the (S,S)-trans, (R,R)-trans, and cis isomers.

The key to isolating these isomers lies in their different physical properties. As diastereomers, the cis and trans forms (and their respective enantiomeric pairs) are not mirror images and thus have distinct properties, such as polarity, solubility, and melting points. This distinction allows for their separation using standard laboratory techniques.

Experimental Protocol: Flash Chromatography Separation

This protocol outlines the separation of the diastereomeric mixture obtained from the synthesis described by Hoshino et al.[1]

-

System Preparation:

-

Select a glass column of appropriate size for the scale of the reaction mixture.

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., a non-polar solvent like hexane).

-

Carefully pack the column with the slurry to create a uniform stationary phase bed, avoiding air bubbles.

-

-

Sample Loading:

-

Dissolve the crude reaction mixture (containing (S,S)-3, (R,R)-3, and cis-3) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

-

The rationale for gradient elution is that compounds with different polarities will travel through the silica gel at different rates. The less polar compounds will elute first, followed by the more polar ones.

-

-

Fraction Collection & Analysis:

-

Collect small fractions of the eluent in separate test tubes.

-

Monitor the separation process using Thin-Layer Chromatography (TLC) to identify which fractions contain the separated compounds.[1]

-

Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated diastereomers.

-

Definitive Stereochemical Characterization

Once the diastereomers are separated, a suite of analytical techniques is employed to determine the absolute configuration of each chiral center and confirm the purity of the isolated isomers.

Sources

- 1. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Sci-Hub. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis / Journal of the Chemical Society, Perkin Transactions 1, 1995 [sci-hub.ru]

The Unlocked Potential of a Strained Scaffold: A Technical Guide to the Biological Activity of Azetidine-2,4-dicarboxylic Acid Derivatives

Introduction: The Azetidine Ring - A Privileged Structure in Drug Discovery

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ring strain and constrained geometry offer a unique three-dimensional presentation of functional groups, enabling novel interactions with biological targets that are often inaccessible to more flexible or larger ring systems.[1] Within this class of compounds, azetidine-2,4-dicarboxylic acid and its derivatives represent a particularly versatile and promising family of molecules. The presence of two carboxylic acid groups provides opportunities for diverse chemical modifications, leading to a wide array of biological activities.[2] This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their neuroactivity, enzyme inhibition, and anticancer potential. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships.

Neuroactive Properties: Modulating the Excitatory Synapse

This compound derivatives have shown significant promise as modulators of excitatory neurotransmission, primarily through their interactions with glutamate receptors. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors, are crucial for synaptic plasticity, learning, and memory.[3]

NMDA Receptor Modulation

The NMDA receptor is a ligand-gated ion channel that plays a critical role in the induction of long-term potentiation, a cellular correlate of learning and memory. Overactivation of NMDA receptors, however, can lead to excitotoxicity and neuronal cell death, implicating them in a range of neurological disorders.

-

cis-Azetidine-2,4-dicarboxylic acid: A Dual-Action Modulator

-

Mechanism of Action: cis-Azetidine-2,4-dicarboxylic acid exhibits a fascinating dual-action mechanism at the NMDA receptor. At lower concentrations (<50µM), it acts as a positive allosteric modulator, potentiating the effects of glutamate.[4] At higher concentrations, it behaves as a glutamate-like agonist, directly activating the receptor.[4] This dual activity suggests a complex interaction with the glutamate binding site on the NMDA receptor.

-

Metabotropic Glutamate Receptor Activity

Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.

-

trans-Azetidine-2,4-dicarboxylic acid: A Weak mGlu2 Receptor Agonist

-

Mechanism of Action: The (2S,4S)-enantiomer of trans-azetidine-2,4-dicarboxylic acid has been identified as a weak agonist at human mGlu2 receptors, which are part of Group II mGluRs.[2] Activation of mGlu2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound was found to be inactive at mGlu1b (Group I), mGlu4a (Group III), and mGlu5a (Group I) receptors, indicating a degree of selectivity.[2]

-

Structure-Activity Relationships: Insights from Azetidine-2,3-dicarboxylic Acid Analogs

While specific structure-activity relationship (SAR) studies on a wide range of this compound derivatives are still emerging, valuable insights can be gleaned from the closely related azetidine-2,3-dicarboxylic acid isomers. Studies on these compounds have revealed the critical importance of stereochemistry for NMDA receptor activity.

For instance, L-trans-azetidine-2,3-dicarboxylic acid shows the highest affinity for native NMDA receptors (Ki = 10 µM) and is a potent agonist at the NR1/NR2D subtype (EC50 = 50 µM).[5][6] In contrast, the L-cis and D-trans isomers are low-affinity ligands.[5][6] This highlights how the spatial orientation of the carboxylic acid groups, dictated by the stereochemistry of the azetidine ring, is a key determinant of biological activity.

Table 1: Pharmacological Data of Azetidine-2,3-dicarboxylic Acid Stereoisomers at NMDA Receptors

| Compound | Native NMDA Receptor Affinity (Ki, µM) | NR1/NR2D Agonist Potency (EC50, µM) |

| L-trans-ADC | 10[5][6] | 50[5] |

| D-cis-ADC | 21[5][6] | 230 (partial agonist)[5] |

| L-cis-ADC | >100[5][6] | - |

| D-trans-ADC | 90[5][6] | - |

Experimental Protocol: Assessing NMDA Receptor Activity via Calcium Flux Assay

This protocol describes a high-throughput calcium-flux assay to study the activity of this compound derivatives at NMDA receptors expressed in a heterologous system.

1. Cell Preparation:

- Culture HEK293 cells transduced with a baculovirus encoding the desired NMDA receptor subunits (e.g., NR1 and NR2A) in a 384-well plate.[7]

- Incubate the cells until they reach the desired confluency.

2. Compound Preparation:

- Prepare a stock solution of the test compound (e.g., cis-azetidine-2,4-dicarboxylic acid) in a suitable solvent (e.g., sterile water or DMSO).

- Perform serial dilutions of the test compound in assay buffer to achieve the desired final concentrations.

3. Calcium Flux Measurement:

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

- Wash the cells with assay buffer to remove excess dye.

- Add the test compound dilutions to the wells.

- Simultaneously add a sub-maximal concentration of glutamate and glycine to stimulate the NMDA receptors.

- Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and receptor activation.

4. Data Analysis:

- Calculate the change in fluorescence for each well.

- Plot the change in fluorescence against the concentration of the test compound to generate a dose-response curve.

- Determine the EC50 or IC50 value of the compound.

Enzyme Inhibition: Targeting Elastase with Azetidine-2,4-diones

Azetidine-2,4-diones, which are derivatives of this compound, have been identified as potent inhibitors of elastase, a serine protease implicated in a variety of inflammatory diseases.[8][9]

-

Mechanism of Action: Azetidine-2,4-diones act as acylating agents of the active site serine residue of elastase.[8][9] The strained four-membered ring of the azetidine-2,4-dione is susceptible to nucleophilic attack by the serine hydroxyl group, leading to the formation of a stable acyl-enzyme intermediate and inactivation of the enzyme. The potency of these inhibitors can be modulated by substituents on the N-aryl ring, with electron-withdrawing groups generally increasing the rate of enzyme acylation.[8]

Table 2: Inhibitory Activity of an Azetidine-2,4-dione Derivative against Elastase

| Compound | Target Enzyme | Second-Order Rate of Inactivation (M⁻¹s⁻¹) |

| Compound 2i (an N-aryl-3,3-diethylazetidine-2,4-dione) | Human Leukocyte Elastase (HLE) | ~5 x 10⁵[8] |

Anticancer Potential: A Multi-pronged Approach

Derivatives of this compound have demonstrated promising anticancer activity through various mechanisms.

Antiproliferative Activity of TZT-1027 Analogues

-

Mechanism of Action: A series of analogues of the potent antitumor agent TZT-1027, where the C-terminal phenylethyl group was replaced with a 3-aryl-azetidine moiety, exhibited excellent antiproliferative activities against human lung (A549) and colon (HCT116) cancer cell lines.[10] The most potent compound, 1a , displayed IC50 values in the low nanomolar range.[10] TZT-1027 and its analogues are thought to exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 3: Antiproliferative Activity of TZT-1027 Analogue 1a

| Compound | Cell Line | IC50 (nM) |

| 1a | A549 (Human Lung Carcinoma) | 2.2[10] |

| 1a | HCT116 (Human Colon Carcinoma) | 2.1[10] |

Enhancing Tumor Immunogenicity

-

Mechanism of Action: The parent amino acid, azetidine-2-carboxylic acid, can be misincorporated into newly synthesized proteins in place of proline.[11][12] This is particularly relevant in rapidly proliferating tumor cells, which have high rates of protein synthesis. The resulting mutated proteins can be recognized by the immune system as neoantigens, thereby enhancing the tumor's immunogenicity and making it more susceptible to immune-mediated killing.[13]

Experimental Protocol: Cell Viability Assay for Anticancer Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the metabolic activity of cells as an indicator of cell viability.[14]

1. Cell Plating:

- Seed cancer cells (e.g., A549 or HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well.

- Incubate the plate overnight to allow the cells to adhere.

2. Compound Treatment:

- Prepare serial dilutions of the test compound in cell culture medium.

- Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the test compound) and a blank control (medium only).

- Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

3. MTT Assay:

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

- Measure the absorbance of each well at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

- Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Caption: Activation of the NMDA receptor by an this compound derivative.

Caption: Inhibitory signaling cascade of the mGlu2 receptor activated by trans-azetidine-2,4-dicarboxylic acid.

Caption: Experimental workflow for assessing the anticancer activity of azetidine derivatives using the MTT assay.

Conclusion and Future Directions

This compound derivatives represent a compelling class of compounds with a diverse range of biological activities. Their ability to modulate key targets in the central nervous system, inhibit disease-relevant enzymes, and exert potent anticancer effects underscores their potential in drug discovery. The constrained nature of the azetidine scaffold provides a unique platform for the design of highly specific and potent therapeutic agents.

Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships of this compound derivatives is needed to guide the rational design of new compounds with improved potency and selectivity. The development of novel synthetic methodologies will be crucial for accessing a wider range of derivatives for biological screening. Furthermore, a deeper understanding of the in vivo efficacy, pharmacokinetic properties, and safety profiles of the most promising lead compounds will be essential for their translation into clinical candidates. The continued investigation of this versatile chemical scaffold holds great promise for the development of novel therapeutics for a variety of human diseases.

References

-

Fagg, G. E., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-70. [Link]

-

Madl, J. E., et al. (1993). Synthesis and Bioactivity of a New Class of Rigid Glutamate Analogues. Modulators of the N-methyl-D-aspartate Receptor. Journal of Medicinal Chemistry, 36(14), 1965-73. [Link]

-

Thomsen, C., et al. (1996). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 311(2-3), R1-R3. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

-

Moreira, R., et al. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Journal of Medicinal Chemistry, 51(8), 2419-29. [Link]

-

Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. [Link]

-

Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

-

Reynolds, I. J., & Sharma, T. A. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods in Molecular Biology, 268, 93-100. [Link]

-

Du, Y., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57826. [Link]

-

Lim, K. S., et al. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of Visualized Experiments, (131), 56644. [Link]

-

Cruikshank, S. J., et al. (2013). Activation Requirements for Metabotropic Glutamate Receptors. Journal of Neurophysiology, 110(2), 526-36. [Link]

-

ResearchGate. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. [Link]

-

Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 3(12), 1893-9. [Link]

-

Reaction Biology. NMDA Biochemical Binding Assay Service. [Link]

-

Sivaprakasam, M., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 3(12), 1893-1899. [Link]

-

Stony Brook University. NMDA receptor protocols. [Link]

-

Seven, A. B., et al. (2021). Step-wise activation of a metabotropic glutamate receptor. Nature, 595(7866), 311-316. [Link]

-

ResearchGate. (2018). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link]

-

Yin, S., et al. (2018). Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells. eLife, 7, e35379. [Link]

-

Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

-

Ojha, P., et al. (2021). Regulation of Metabotropic Glutamate Receptor Internalization and Synaptic AMPA Receptor Endocytosis by the Postsynaptic Protein Norbin. eNeuro, 8(5), ENEURO.0150-21.2021. [Link]

-

Levitz, J., et al. (2016). Optical Control of Metabotropic Glutamate Receptors. Neuron, 92(3), 606-618. [Link]

-

Zhang, P., et al. (2022). Enhancement of tumor immunogenicity by the introduction of non-proteinogenic amino acid azetidine-2-carboxylic acid. OncoImmunology, 11(1), 2097460. [Link]

-

Wikipedia. Azetidine-2-carboxylic acid. [Link]

-

PubChem. Azetidinecarboxylic Acid. [Link]

-

Jędrzejas, M. J., et al. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Expert Opinion on Investigational Drugs, 31(1), 77-92. [Link]

-

ResearchGate. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

-

MDPI. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. [Link]

-

Bonaccorso, C., et al. (2011). Glutamate binding-site ligands of NMDA receptors. Current Medicinal Chemistry, 18(36), 5483-506. [Link]

-

Chen, Y. R., et al. (2021). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Molecules, 26(11), 3324. [Link]

Sources

- 1. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate binding-site ligands of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivity of a new class of rigid glutamate analogues. Modulators of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 12. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Azetidine-2,4-dicarboxylic Acid (ADCA): A Conformationally-Restricted Analogue for Probing the Glutamatergic System

Abstract

L-glutamate is the principal excitatory neurotransmitter in the central nervous system, and its extracellular concentrations are tightly regulated by a family of Excitatory Amino Acid Transporters (EAATs). Dysregulation of these transporters can lead to excitotoxicity, a key pathological process in numerous neurological disorders. Azetidine-2,4-dicarboxylic acid (ADCA) is a rigid, conformationally-restricted analogue of glutamate that has emerged as an invaluable pharmacological tool for dissecting the roles of glutamate receptors and transporters. Its constrained four-membered ring structure provides selectivity for specific subtypes of EAATs and displays complex interactions with NMDA receptors. This guide provides a comprehensive overview of ADCA's physicochemical properties, its dual-target pharmacological profile, and detailed, field-proven methodologies for its application in in vitro and ex vivo experimental paradigms. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage ADCA for investigating glutamatergic signaling in both health and disease.

Introduction to Glutamatergic Neurotransmission

The Central Role of L-Glutamate

L-glutamate mediates the vast majority of fast excitatory synaptic transmission in the mammalian brain. Its actions are critical for synaptic plasticity, learning, and memory. However, the potent excitatory nature of glutamate means that its presence in the synaptic cleft must be precisely controlled. Excessive activation of glutamate receptors leads to a massive influx of calcium ions, initiating cytotoxic cascades that result in neuronal damage and death—a phenomenon known as excitotoxicity.[1]

Key Targets: Glutamate Receptors and Transporters (EAATs)

The glutamatergic signaling system is primarily modulated by two protein families:

-

Glutamate Receptors: These are subdivided into ionotropic receptors (NMDA, AMPA, and kainate receptors), which are ligand-gated ion channels, and metabotropic receptors (mGluRs), which are G-protein coupled receptors.[2]

-

Excitatory Amino Acid Transporters (EAATs): Five subtypes (EAAT1-5) have been identified in humans.[3] These transporters are located on the plasma membranes of both neurons and glial cells (predominantly astrocytes) and are responsible for clearing glutamate from the extracellular space, thereby terminating the synaptic signal and preventing excitotoxicity.[4]

The Need for Conformationally-Restricted Analogues

The flexible nature of the L-glutamate molecule allows it to adopt numerous conformations, enabling it to bind to a wide array of receptors and transporters. This lack of specificity presents a challenge for researchers aiming to study the function of a single target. Conformationally-restricted analogues, such as ADCA, lock the carbon backbone into a specific geometry. This rigidity limits the molecule's ability to bind to all of glutamate's targets, thereby providing much-needed pharmacological selectivity. The four-membered ring of azetidine is particularly useful in creating these rigid structures.[5]

Physicochemical and Pharmacological Profile of ADCA

Molecular Structure and Stereochemistry

ADCA is a non-proteinogenic amino acid characterized by a four-membered azetidine ring with two carboxylic acid groups.[6] This structure makes it a rigid analogue of L-glutamate. It exists as different stereoisomers, primarily cis and trans configurations, which possess distinct pharmacological activities. For instance, trans-ADCA has been shown to be an agonist at certain metabotropic glutamate receptors.[7][8] The compound is typically a colorless crystalline solid soluble in water, with solubility influenced by pH.[9]

Mechanism of Action: A Dual-Target Profile

The primary utility of ADCA in neuroscience research stems from its activity at two key components of the glutamatergic synapse.

ADCA is a potent inhibitor of glutamate uptake.[10] Its rigid structure allows for selective interaction with specific EAAT subtypes. This inhibitory action leads to an accumulation of extracellular glutamate, which can be used experimentally to mimic conditions of transporter dysfunction seen in pathologies like amyotrophic lateral sclerosis (ALS) and to study the downstream consequences of elevated synaptic glutamate.[11] Blockade of these transporters enhances astrocytic membrane depolarization and can paradoxically lead to a reduction in AMPA-mediated synaptic responses while increasing NMDA receptor currents.[4][12]

In addition to its effects on transporters, certain stereoisomers of azetidine dicarboxylic acids have been shown to interact directly with NMDA receptors. For example, L-trans-azetidine-2,3-dicarboxylic acid (a related compound) displays agonist activity, with varying potencies across different NMDA receptor subtypes.[13][14] This dual activity is a critical consideration in experimental design, as effects observed upon ADCA application could be a composite of both transporter inhibition and direct receptor activation.

Comparative Pharmacology

The selectivity and potency of ADCA isomers and related compounds vary across glutamate receptor and transporter subtypes. This data is crucial for selecting the appropriate compound and concentration for a specific experimental question.

| Compound/Isomer | Target | Action | Affinity/Potency (Ki/EC50/IC50) |

| L-trans-ADC¹ | Native NMDA Receptors | Ligand | Ki = 10 µM[13] |

| D-cis-ADC¹ | Native NMDA Receptors | Ligand | Ki = 21 µM[13] |

| L-trans-ADC¹ | NR1/NR2D NMDA Receptor | Agonist | EC50 = 50 µM[13] |

| trans-ADCA | mGluR1 | Agonist | EC50 = 189.4 µM[7] |

| trans-ADCA | mGluR5 | Agonist | EC50 = 32.2 µM[7] |

| (2S,4S)-ADCA | human mGluR2 | Weak Agonist | Active at 500 µM[15] |

| Azetidine Analogues | EAAT2 | Inhibitor | Selective for EAAT2 subtype[10] |

¹Refers to Azetidine-2,3-dicarboxylic acid, a closely related analogue.

Experimental Design & Methodologies

Core Principle: Isolating Transporter vs. Receptor Effects

When using ADCA, the primary experimental challenge is to distinguish between the effects caused by glutamate transporter inhibition and those arising from direct receptor agonism. A robust experimental design will incorporate specific antagonists for glutamate receptors (e.g., AP5 for NMDA receptors, CNQX for AMPA receptors) to isolate the transporter-mediated effects.

In Vitro Workflow: Assessing Neuroprotection in Primary Neuronal Cultures

This workflow is designed to test whether a novel compound can protect neurons from the excitotoxicity induced by blocking glutamate uptake with ADCA.

The rationale is to create an excitotoxic environment by applying ADCA, which increases extracellular glutamate. This mimics pathological conditions and provides a platform to screen for neuroprotective agents. The workflow involves culturing primary neurons, inducing excitotoxicity, applying the test compound, and assessing neuronal viability.[16][17]

Caption: Workflow for electrophysiological recording in brain slices with ADCA.

-

Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices (e.g., hippocampus) from a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

Recording Setup: Transfer a slice to the recording chamber of an electrophysiology rig, continuously perfused with oxygenated aCSF at 30-32°C.

-

Patch-Clamp Recording: Obtain a whole-cell voltage-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron). Hold the cell at -70 mV. [18]5. Baseline Recording: Using a stimulating electrode placed in the appropriate afferent pathway (e.g., Schaffer collaterals), evoke excitatory postsynaptic currents (EPSCs). Record a stable baseline of EPSCs for 10-15 minutes.

-

ADCA Application: Switch the perfusion to aCSF containing ADCA (e.g., 50-100 µM). Continue to record evoked EPSCs.

-

Data Acquisition: Record for 20-30 minutes during ADCA application. Observe expected changes, such as an increase in the decay time of the NMDA component of the EPSC or changes in the paired-pulse ratio. [12]8. Washout: Switch the perfusion back to standard aCSF and record for another 20-30 minutes to determine if the effects are reversible.

-

Data Analysis: Measure the amplitude, rise time, and decay kinetics of the averaged EPSCs from the baseline, drug application, and washout periods. Perform statistical analysis to determine significance.

Advanced Applications and Future Directions

Probing Transporter Stoichiometry and Kinetics

ADCA and its derivatives are instrumental in studying the biophysical properties of EAATs. By measuring transporter-mediated currents in heterologous expression systems, researchers can use these compounds to investigate the stoichiometry of ion coupling and the kinetics of the glutamate transport cycle.

Use in Disease Models

The ability of ADCA to induce a state of glutamate dysregulation makes it a powerful tool for studying diseases where excitotoxicity is implicated, such as stroke, epilepsy, and neurodegenerative disorders like Alzheimer's disease and Huntington's disease. [19]

Limitations and Considerations

While invaluable, ADCA is not without its limitations. Its potential activity at NMDA and metabotropic glutamate receptors must always be controlled for. [7][15]Furthermore, some azetidine compounds can be toxic through mechanisms unrelated to glutamate signaling, such as by being misincorporated into proteins in place of proline. [20]Researchers must be aware of these potential off-target effects and design experiments accordingly.

Conclusion

This compound is a versatile and potent pharmacological agent for the study of the glutamatergic system. Its conformationally-restricted structure provides a degree of selectivity for glutamate transporters that is difficult to achieve with other compounds. By understanding its dual mechanism of action and employing carefully controlled experimental designs, researchers can effectively use ADCA to probe the intricate roles of glutamate transporters in synaptic function and to model the pathological consequences of their dysfunction. The methodologies outlined in this guide provide a robust framework for leveraging ADCA to advance our understanding of neurological health and disease.

References

-

Bonde, C., et al. (2005). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. PubMed. Available at: [Link]

-

Manahan-Vaughan, D., et al. (1996). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. PubMed. Available at: [Link]

-

Solubility of Things. (n.d.). This compound. Solubility of Things. Available at: [Link]

-

Golebiowski, A., et al. (2006). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. Available at: [Link]

-

Thomsen, C., et al. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. PubMed. Available at: [Link]

-

Fontana, A. C. K., et al. (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. PubMed Central. Available at: [Link]

-

Bonde, C., et al. (2005). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine‐2,3‐Dicarboxylic Acids at NMDA Receptors. ResearchGate. Available at: [Link]

-

Nicoletti, F., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. PubMed. Available at: [Link]

-

Manahan-Vaughan, D., et al. (1995). Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. PubMed. Available at: [Link]

-

Bräuner-Osborne, H., et al. (2005). Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. PubMed. Available at: [Link]

-